molecular formula C5H7ClN2O3S B13274758 (3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride

Cat. No.: B13274758
M. Wt: 210.64 g/mol
InChI Key: PVSJLWGMHKDXFZ-UHFFFAOYSA-N
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Description

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a 1,2,4-oxadiazole ring substituted with an ethyl group at the 3-position. This compound is of interest in organic synthesis, particularly in sulfonylation reactions, where the sulfonyl chloride group (-SO₂Cl) acts as an electrophile.

Properties

Molecular Formula

C5H7ClN2O3S

Molecular Weight

210.64 g/mol

IUPAC Name

(3-ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C5H7ClN2O3S/c1-2-4-7-5(11-8-4)3-12(6,9)10/h2-3H2,1H3

InChI Key

PVSJLWGMHKDXFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride typically involves the reaction of 3-ethyl-1,2,4-oxadiazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Mechanism of Action

The mechanism of action of (3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the activity of biomolecules or create new compounds with desired properties . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The reactivity and physical properties of sulfonyl chlorides are significantly influenced by substituents on the oxadiazole ring. Key analogs include:

(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl Chloride
  • Structure : Cyclopropyl group at the 3-position of the oxadiazole ring.
  • Molecular Formula : C₆H₇ClN₂O₃S.
  • Higher molecular weight (222.65 g/mol) may reduce volatility but increase lipophilicity.
Methanesulfonyl Chloride (Parent Compound)
  • Structure : Lacks the oxadiazole ring; simple methyl group attached to sulfonyl chloride.
  • Molecular Formula : CH₃SO₂Cl.
  • Key Differences :
    • Simpler structure with higher volatility, increasing inhalation hazards (H330: "Fatal if inhaled") .
    • Lower molecular weight (130.59 g/mol) results in higher solubility in polar solvents.
    • Documented hazards include severe skin burns (H314) and acute aquatic toxicity (H402) .

Functional Group Comparisons

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride
  • Structure : Features an amine group instead of sulfonyl chloride.
  • Molecular Formula : C₆H₁₂ClN₃O.
  • Key Differences :
    • The absence of the sulfonyl chloride group eliminates electrophilic reactivity, making it more stable but less reactive in coupling reactions.
    • Applications shift toward pharmaceutical building blocks rather than sulfonylation agents .
Ethyl Oxalyl Chloride
  • Structure : Oxalyl chloride with an ethyl ester group.
  • Molecular Formula : C₄H₅ClO₃.
  • Key Differences :
    • Reactive as a diacid chloride, enabling dual acylation reactions.
    • Higher volatility and acute toxicity compared to oxadiazole-based sulfonyl chlorides .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Hazards (GHS Codes) Reactivity Notes
(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride C₅H₉ClN₂O₃S 224.65 Ethyl Likely H314, H330 (inferred) Moderate steric hindrance; balanced reactivity
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride C₆H₇ClN₂O₃S 222.65 Cyclopropyl H314 (inferred) Enhanced reactivity due to ring strain
Methanesulfonyl chloride CH₃SO₂Cl 130.59 None (parent compound) H314, H330, H402 High volatility; extreme reactivity
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride C₆H₁₂ClN₃O 225.68 Amine Not specified Low reactivity; pharmaceutical intermediate

Biological Activity

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanesulfonyl chloride (CAS No. 1592513-85-3) is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring an oxadiazole ring and a methanesulfonyl chloride group, suggests potential biological activities that merit detailed exploration.

The molecular formula of this compound is C5H7ClN2O3SC_5H_7ClN_2O_3S, with a molecular weight of 210.64 g/mol. The compound's reactivity is largely attributed to the electrophilic nature of the methanesulfonyl chloride group, which can participate in various nucleophilic substitution reactions.

PropertyValue
CAS Number1592513-85-3
Molecular FormulaC₅H₇ClN₂O₃S
Molecular Weight210.64 g/mol
StructureStructure

The biological activity of this compound is primarily linked to its ability to act as an electrophile. This allows it to form covalent bonds with nucleophiles in biological systems, potentially leading to the development of new therapeutic agents. The sulfonamide derivatives formed from this compound have been noted for their antimicrobial properties.

Biological Activity

Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have shown significant antibacterial and antifungal effects. The presence of the methanesulfonyl group enhances these properties by improving solubility and bioavailability.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on tumor cells.
  • Anti-inflammatory Properties : Some oxadiazole derivatives have been reported to exhibit anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A study demonstrated that oxadiazole derivatives exhibit considerable activity against various bacterial strains. The incorporation of methanesulfonamide groups was found to enhance antimicrobial efficacy significantly .
  • Anticancer Activity : Research showed that certain oxadiazole derivatives could inhibit the growth of cancer cells in vitro. The presence of electron-withdrawing groups, such as chlorine or sulfonamide moieties, was crucial for enhancing anticancer activity .
  • Synthetic Applications : The compound has been utilized in synthesizing other biologically active molecules, showcasing its versatility in medicinal chemistry .

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